molecular formula C15H9NO4 B187233 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid CAS No. 4649-27-8

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Cat. No.: B187233
CAS No.: 4649-27-8
M. Wt: 267.24 g/mol
InChI Key: LJQKDUGNSCMZSJ-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C₁₅H₉NO₄ and a molecular weight of 267.24 g/mol . This compound is characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a phenyl group at position 2.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at position 2 and carboxylic acid group at position 5 differentiate it from other isoindoline derivatives, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,3-dioxo-2-phenylisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQKDUGNSCMZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196853
Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4649-27-8
Record name 4-Carboxy-N-phenylphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4649-27-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CARBOXY-N-PHENYLPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9AXG6CBX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-carboxyphthalic anhydride (benzene tricarboxylic acid anhydride) (1.0 g, 0.0052 mol), aniline (0.96 g, 0.0104 mol), and 70–80 mls of glacial acetic acid were added to a 100 ml round-bottom flask equipped with a reflux condenser, heating mantle and stir plate. The system was placed under a N2 atmosphere. A white solid precipitated out of the clear pale yellow solution within 1 minute. The mixture was heated to a gentle reflux. More precipitate formed during the course of the reaction. After 12 hours the mixture was cooled to room temperature and concentrated under vacuum with a rotary evaporator. The crude material was reprecipitated in 1,4-dioxane and IN HCl. The resultant white precipitate was filtered through a Buchner funnel and washed three times with 15 ml of water. The product was dried in air for 24 hours and then in vacuo for 48–72 hours to afford 1.25 g (90%) 109 as a white fluffy solid: mp=257–258° C.; Rf 0.83 (A): Rf 0.76 (B): Rf 0.62 (D): IR (cm−1): 2800–3125 (OH), 3071 (C═CH), 2665 (C—H), 1788 (C═O), 1719 (bs, C═O), 1602 (C═C), 1596 (C═C), 1504 (C═C), 1487 (C═C), 1399 (C—O), 1124 (C—O), 724 (C═CH); MS m/z (rel intensity) 267 (16), 266 (100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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